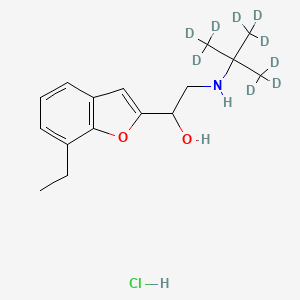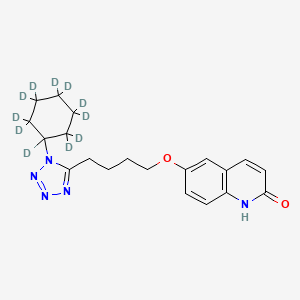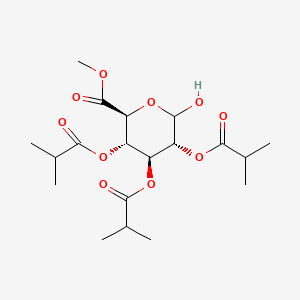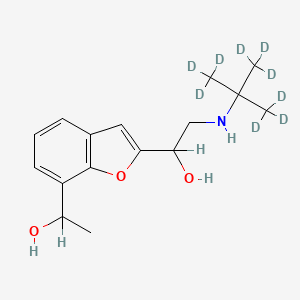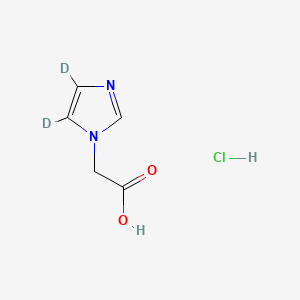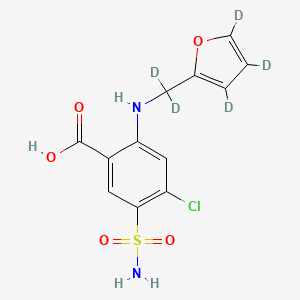
Furosemide-d5
Übersicht
Beschreibung
Furosemide-d5 is the labelled analogue of Furosemide . Furosemide is a loop diuretic used to treat hypertension and edema in congestive heart failure, liver cirrhosis, renal disease, and hypertension . It mainly works by inhibiting electrolyte reabsorption from the kidneys and enhancing the excretion of water from the body .
Synthesis Analysis
Furosemide is prepared from 4,6-dichlorobenzoic acid-3-sulfonylchloride via a multistep synthesis involving the sequential addition of ammonia and 6-furfurylamine .Molecular Structure Analysis
The molecular formula of Furosemide-d5 is C12H11ClN2O5S . The molecular weight is 335.78 g/mol .Chemical Reactions Analysis
During the preparation of furosemide, a new process-related impurity G in the levels ranging from 0.08% to 0.13% was detected in pilot batches by a new high performance liquid chromatography (HPLC) method .Physical And Chemical Properties Analysis
The thermal analysis revealed lower melting range for the nanocrystals comparing to furosemide . Moreover, a slight crystalline structure change to the amorphous state was observed . The particle size was reduced to 231 nm with a polydispersity index of 0.232, a 30-fold reduction from the original powder .Wissenschaftliche Forschungsanwendungen
Pharmacokinetic Analysis in Horses
- Application : Furosemide-d5 was used as an internal standard in a study to determine pharmacokinetic parameters of furosemide in equine serum samples and its effects on urinary specific gravity after IV administration to horses. This research contributed to validating regulatory mechanisms for the use of furosemide in horse racing (Dirikolu et al., 2003).
Pharmacological Review
- Application : Furosemide, including its isotopologues like furosemide-d5, is extensively reviewed for its pharmacokinetic and pharmacodynamic properties in various clinical scenarios. Such reviews help in understanding the systemic availability, unpredictable responses, and the mechanism of action of furosemide (Boles Ponto & Schoenwald, 1990).
Analytical Determination in Biological Fluids
- Application : The determination of furosemide in biological fluids and pharmaceutical samples is a significant area of research. Furosemide-d5 can play a crucial role as a standard in developing analytical methodologies for this purpose (Bosch et al., 2008).
Influence on Renal Physiology
- Application : Studies exploring the effects of furosemide on renal calcium handling and other renal functions are significant. Furosemide-d5 can be utilized in such studies for more accurate and reliable measurement and analysis of furosemide’s effects (Lee et al., 2007).
Clinical Pharmacology in Neonates
- Application : In neonatal medicine, furosemide is commonly used, and understanding its pharmacology is critical. Research utilizing furosemide-d5 can aid in determining the drug's metabolism, pharmacokinetics, and pharmacodynamics in neonates (Pacifici, 2013).
Wirkmechanismus
Target of Action
Furosemide-d5 primarily targets the sodium-potassium-chloride cotransporter 2 (NKCC2) in the ascending limb of the loop of Henle in the kidneys . This transporter plays a crucial role in the reabsorption of sodium, potassium, and chloride ions from the filtrate back into the body .
Mode of Action
Furosemide-d5 acts by inhibiting the NKCC2, thereby blocking the reabsorption of sodium, potassium, and chloride ions . This inhibition leads to an increase in the excretion of these ions, along with water, from the body, resulting in diuresis (increased urine production) .
Biochemical Pathways
By inhibiting NKCC2, Furosemide-d5 disrupts the countercurrent multiplier system in the loop of Henle . This system is responsible for creating a concentration gradient in the medulla of the kidney, which is essential for the reabsorption of water from the filtrate. Disruption of this system by Furosemide-d5 leads to increased water excretion .
Pharmacokinetics
Furosemide-d5, like Furosemide, is expected to have a bioavailability of approximately 60% following oral administration . It is primarily excreted by the kidneys, with about 85% of the total clearance involving renal mechanisms . The plasma clearance rate varies depending on the patient’s health status, with lower rates observed in patients with heart failure .
Result of Action
The primary molecular effect of Furosemide-d5 is the inhibition of NKCC2, leading to increased excretion of sodium, potassium, chloride ions, and water . On a cellular level, this results in a decrease in the volume of extracellular fluid, including blood plasma, lymph, and interstitial fluid . Clinically, this leads to a reduction in edema (fluid accumulation) and blood pressure .
Action Environment
Environmental factors can influence the action of Furosemide-d5. For instance, the presence of certain fungi in the environment can lead to the biotransformation of Furosemide, potentially producing metabolites with higher toxicity than the parent compound
Safety and Hazards
Furosemide may cause other serious side effects. Call your doctor at once if you have: a light-headed feeling, like you might pass out; ringing in your ears, hearing loss; muscle spasms or contractions; pale skin, easy bruising, unusual bleeding; high blood sugar - increased thirst, increased urination, dry mouth, fruity breath odor; kidney problems - swelling, urinating less, feeling tired or short of breath signs of liver or pancreas problems - loss of appetite, upper stomach pain (that may spread to your back), nausea or vomiting, dark urine, jaundice (yellowing of the skin or eyes); or signs of an electrolyte imbalance - increased thirst or urination, constipation, muscle weakness, leg cramps, numbness or tingling, feeling jittery, fluttering in your chest .
Eigenschaften
IUPAC Name |
4-chloro-2-[[dideuterio-(3,4,5-trideuteriofuran-2-yl)methyl]amino]-5-sulfamoylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O5S/c13-9-5-10(15-6-7-2-1-3-20-7)8(12(16)17)4-11(9)21(14,18)19/h1-5,15H,6H2,(H,16,17)(H2,14,18,19)/i1D,2D,3D,6D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZUFCTLCJUWOSV-JZOBIDBQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC2=CC(=C(C=C2C(=O)O)S(=O)(=O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(OC(=C1[2H])C([2H])([2H])NC2=CC(=C(C=C2C(=O)O)S(=O)(=O)N)Cl)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10661989 | |
| Record name | 4-Chloro-2-({[(~2~H_3_)furan-2-yl](~2~H_2_)methyl}amino)-5-sulfamoylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10661989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Furosemide-d5 | |
CAS RN |
1189482-35-6 | |
| Record name | 4-Chloro-2-({[(~2~H_3_)furan-2-yl](~2~H_2_)methyl}amino)-5-sulfamoylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10661989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What is the primary application of Furosemide-d5 in the context of the provided research papers?
A: Furosemide-d5 serves as an internal standard in analytical chemistry techniques, specifically in liquid chromatography-mass spectrometry (LC-MS/MS), to quantify Furosemide in biological samples. [, ] This approach enhances the accuracy and reliability of Furosemide measurements by correcting for variations during sample preparation and analysis. [, ]
Q2: Why is accurate quantification of Furosemide in biological samples crucial, as highlighted in the research?
A: Accurate Furosemide quantification is essential for several reasons. Firstly, it's crucial for understanding the pharmacokinetics of the drug, including its absorption, distribution, metabolism, and excretion in various species like camels [] and horses. [] This knowledge helps determine appropriate dosages and withdrawal times for different applications, including racing. [, ] Secondly, regulatory bodies in horse racing rely on serum Furosemide concentration limits to ensure fair competition, as Furosemide can mask the presence of other substances. [] Accurate quantification methods are vital for upholding these regulations.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Amino-3,6-bis[5-[4-chloro-6-(4-chloro-3-sulfoanilino)-1,3,5-triazin-2-ylamino]-2-sulfophenylazo]-5-hydroxy-2,7-naphthalenedisulfonic acid hexasodium salt](/img/structure/B563037.png)
